2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyrazine
Description
Properties
IUPAC Name |
2-[3-(fluoromethyl)pyrrolidin-1-yl]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3/c10-5-8-1-4-13(7-8)9-6-11-2-3-12-9/h2-3,6,8H,1,4-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELWIJRDVMITAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CF)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyrazine: Physicochemical Properties and Therapeutic Potential
Introduction
In the landscape of modern medicinal chemistry, nitrogen-containing heterocyclic compounds are of paramount importance, forming the structural core of a vast number of therapeutic agents.[1][2] Among these, the pyrazine ring system, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a privileged scaffold.[3] Its unique electronic properties and ability to act as a hydrogen bond acceptor have made it a cornerstone in the design of kinase inhibitors and other targeted therapies.[1] This guide focuses on a specific pyrazine-containing molecule, 2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyrazine , a compound of interest for researchers in drug discovery and development.
The incorporation of a fluorinated pyrrolidine moiety onto the pyrazine core introduces several key features. The pyrrolidine ring adds a three-dimensional character to the otherwise planar pyrazine, which can be crucial for specific interactions with biological targets. Furthermore, the fluoromethyl group can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of the molecule. This strategic combination of a proven heterocyclic core with a functionalized aliphatic ring system positions 2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyrazine as a valuable building block and a potential lead compound in various therapeutic areas, particularly in oncology and neurodegenerative diseases where related structures have shown significant promise.[4][5]
This technical guide provides an in-depth overview of the fundamental physicochemical properties of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyrazine, outlines a standard protocol for the experimental verification of its molecular weight, and discusses its potential applications in drug discovery based on the established roles of its constituent chemical motifs.
Physicochemical Properties
A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. These parameters govern its behavior in both chemical and biological systems, influencing everything from solubility and reactivity to absorption, distribution, metabolism, and excretion (ADME) properties.
The key identifiers and properties of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyrazine are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂FN₃ | [6] |
| Molecular Weight | 181.21 g/mol | [6] |
| CAS Number | 2034454-16-3 | [6] |
| SMILES String | FCC1CCN(c2cnccn2)C1 | [6] |
The Simplified Molecular-Input Line-Entry System (SMILES) string provides a linear representation of the molecule's two-dimensional structure. The string FCC1CCN(c2cnccn2)C1 for the target molecule can be interpreted as follows:
Experimental Protocol: Molecular Weight Verification by Mass Spectrometry
The accurate determination of molecular weight is a critical first step in the characterization of any novel compound. [6]Mass spectrometry (MS) is the definitive technique for this purpose, offering high accuracy and sensitivity. [7][8] Objective: To verify the molecular weight of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyrazine.
Principle: The compound is introduced into the mass spectrometer, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z), and their abundance is measured. For small molecules like the one , soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically employed to minimize fragmentation and preserve the molecular ion. [7][9] Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) [8]* Liquid Chromatography (LC) system for sample introduction
-
ESI or APCI source
Materials:
-
2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyrazine sample
-
LC-MS grade solvent (e.g., acetonitrile/water with 0.1% formic acid)
-
Calibration standard appropriate for the mass range
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the LC-MS mobile phase to a final concentration of approximately 1-10 µg/mL.
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer according to the manufacturer's guidelines using a known calibration standard. This ensures high mass accuracy. [6]
-
-
Sample Analysis:
-
Inject the diluted sample into the LC-MS system. A direct infusion or a short chromatographic run can be used.
-
Acquire data in positive ion mode, as the nitrogen atoms in the pyrazine and pyrrolidine rings are readily protonated.
-
Scan a mass range that includes the expected m/z of the protonated molecule [M+H]⁺. For a molecular weight of 181.21, the expected m/z would be approximately 182.21.
-
-
Data Analysis:
-
Examine the resulting mass spectrum for the peak corresponding to the [M+H]⁺ ion.
-
The high-resolution instrument will provide an accurate mass measurement, which can be used to confirm the elemental composition of the molecule. [10]The measured mass should be within 5 ppm of the theoretical mass for the protonated formula C₉H₁₃FN₃⁺. [10]
-
Conclusion
2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyrazine is a molecule with significant potential in the field of drug discovery. Its structural components, a pyrazine core and a fluorinated pyrrolidine substituent, are well-represented in a variety of biologically active compounds, particularly kinase inhibitors. [1][4]The physicochemical properties outlined in this guide, including a molecular weight of 181.21 g/mol and the SMILES string FCC1CCN(c2cnccn2)C1, provide the foundational data necessary for its use in research. [6]The established protocols for molecular weight verification via mass spectrometry ensure the identity and purity of the compound can be reliably confirmed. For researchers and scientists in drug development, this compound represents a valuable starting point for the design and synthesis of novel therapeutic agents.
References
-
Chemsrc.com. 2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyrazine. Available at: [Link]
-
American Pharmaceutical Review. Mass Spectrometry in Small Molecule Drug Development. Available at: [Link]
-
Academia Sinica. Application of Mass Spectrometry on Small Molecule Analysis. Available at: [Link]
-
ZefSci. Choosing the Right Mass Spectrometry for Small Molecules. Available at: [Link]
-
Cairns, E. et al. (2017). Identification of small molecules using accurate mass MS/MS search. Journal of Mass Spectrometry. Available at: [Link]
-
MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available at: [Link]
-
PubMed. Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. Available at: [Link]
-
MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls. Available at: [Link]
-
PubMed. Synthesis and biological activity of fluoro-substituted pyrrolo[2,3-d]pyrimidines: the development of potential positron emission tomography imaging agents for the corticotropin-releasing hormone type 1 receptor. Available at: [Link]
-
MDPI. Synthesis of 3-Trifluoromethyl-5,6-dihydro-t[6][7][8]riazolo Pyrazine Derivatives and Their Anti-Cancer Studies. Available at: [Link]
-
PubMed. Design, synthesis and biological activity of 3-pyrazine-2-yl-oxazolidin-2-ones as novel, potent and selective inhibitors of mutant isocitrate dehydrogenase 1. Available at: [Link]
-
Preprints.org. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Available at: [Link]
- Google Patents. Substituted pyrrolo[2,3-b]pyrazines as FGFR inhibitors.
-
RSC Publishing. Development of subnanomolar radiofluorinated (2-pyrrolidin-1-yl)imidazo[1,2-b]pyridazine pan-Trk inhibitors as candidate PET imaging probes. Available at: [Link]
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Pyrazine-Based Fluorinated Heterocycles: Synthetic Architectures and Medicinal Utility
[1][2]
Executive Summary: The Fluorine Effect in 1,4-Diazines
In the landscape of modern medicinal chemistry, pyrazine (1,4-diazine) stands as a privileged scaffold due to its ability to lower lipophilicity compared to benzene while maintaining aromaticity. However, the introduction of fluorine into this electron-deficient ring creates a unique synergistic effect. Fluorinated pyrazines exhibit metabolic robustness (blocking P450 oxidation sites) and tunable reactivity (activating the ring for nucleophilic attack).
This guide dissects the synthesis and utility of fluorinated pyrazines, moving beyond generic reviews to focus on causality in synthesis —why specific reagents are chosen based on the electronic demands of the pyrazine core—and providing self-validating protocols for the bench scientist.
Electronic Structure & Reactivity Principles
To manipulate fluoropyrazines effectively, one must understand the underlying electronic environment.
The "Fluorine-SNAr Paradox"
A critical concept for drug developers is the reactivity order in Nucleophilic Aromatic Substitution (SNAr). Unlike electrophilic aromatic substitution, where fluorine is deactivating, in SNAr on pyrazines, fluorine is a superior leaving group to chlorine or bromine .
-
Causality: The high electronegativity of fluorine inductively stabilizes the anionic Meisenheimer intermediate (the rate-determining step).
-
Practical Implication: A 2-fluoropyrazine can be used as a "reactive handle" to introduce complex amines or alkoxides under milder conditions than its chlorinated counterpart.
pKa Modulation
The pyrazine nitrogens are weakly basic (pKa ~0.6). Fluorine substitution further decreases basicity due to inductive withdrawal (-I effect), reducing the likelihood of protonation at physiological pH. This is vital for optimizing membrane permeability (logD) in CNS-targeted drugs.
Synthetic Methodologies: From Bench to Kilo-Scale
We categorize synthesis into three primary architectures: Direct C-H Fluorination , Halogen Exchange (Halex) , and De Novo Assembly .
Direct C-H Fluorination (The AgF₂ Protocol)
For late-stage functionalization of complex leads, direct C-H fluorination is superior to de novo synthesis. The use of Silver(II) Fluoride (AgF₂) has revolutionized this field, allowing selective fluorination adjacent to nitrogen.
Mechanism: Unlike electrophilic sources (e.g., Selectfluor), which struggle with electron-deficient pyrazines, AgF₂ operates via a radical/Single Electron Transfer (SET) mechanism, bypassing the electronic barrier.
Protocol 1: AgF₂-Mediated C-H Fluorination
Target: Selective 2-fluorination of substituted pyrazines.
Reagents:
-
Substrate (1.0 equiv)
-
AgF₂ (3.0 equiv) - Handle in glovebox or dry bag; moisture sensitive.
-
Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM).
Step-by-Step Workflow:
-
Preparation: In a nitrogen-filled glovebox, weigh AgF₂ into a dry round-bottom flask.
-
Addition: Add the pyrazine substrate dissolved in anhydrous MeCN.
-
Reaction: Stir at ambient temperature (20–25 °C). The reaction is typically exothermic; monitor internal temp.
-
Monitoring: Track via 19F NMR (look for signal ~ -70 to -90 ppm).
-
Quench: Pour mixture into aqueous NaHCO₃/Na₂S₂O₃ to reduce residual Ag(II) to Ag(I).
-
Isolation: Filter the silver salts through Celite. Extract with DCM.
Validation Check:
-
Color Change: The reaction mixture should transition from black (AgF₂) to grey/white (AgF) as the oxidant is consumed.
-
Selectivity: Fluorination occurs exclusively ortho to the nitrogen.
Halogen Exchange (Halex)
For industrial scale-up, the Halex reaction (Cl → F) using Potassium Fluoride (KF) is the standard.
-
Critical Parameter: Solvation of the fluoride ion. "Naked" fluoride is required.
-
Solvents: Sulfolane, DMSO, or Ionic Liquids.
-
Catalysts: Phase Transfer Catalysts (TBAB, 18-crown-6) are essential to solubilize KF.
Visualization: Synthetic Pathways & Mechanisms[3][4]
Diagram 1: Strategic Synthesis of Fluoropyrazines
This diagram illustrates the decision matrix for choosing a synthetic route based on substrate availability and scale.
Caption: Decision matrix for selecting the optimal fluorination strategy based on substrate complexity and available precursors.
Case Study: Favipiravir (T-705)
Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide) represents the gold standard for fluoropyrazine antivirals. Its synthesis highlights the evolution from classical to modern methods.
Comparative Synthetic Routes
| Feature | Conventional Route | Modern "One-Pot" Route |
| Starting Material | 3-aminopyrazine-2-carboxylate | 3-hydroxy-2-pyrazinecarboxamide |
| Key Steps | Diazotization, Bromination, Halex (KF) | Direct Electrophilic Fluorination |
| Reagents | NaNO₂, Br₂, KF, 18-crown-6 | Selectfluor, Ionic Liquid (BF₄-BMIM) |
| Step Count | 6–7 Steps | 1 Step |
| Yield | < 35% Overall | ~50% |
| Safety Profile | High Hazard (Diazonium intermediates) | Moderate (Selectfluor handling) |
Note: While AgF₂ is excellent for C-H activation, the industrial synthesis of Favipiravir often utilizes Selectfluor in ionic liquids to avoid heavy metal contamination (Silver) in the final API.
Diagram 2: Favipiravir Synthesis Logic
Caption: The streamlined "One-Pot" synthesis of Favipiravir utilizing ionic liquids to facilitate electrophilic fluorination.
Experimental Data Summary
Table 2: Reactivity Profile of Halopyrazines in SNAr
Data derived from kinetic studies of nucleophilic substitution with methoxide in methanol.
| Substrate | Relative Rate (k_rel) | Causality |
| 2-Fluoropyrazine | 320 | High electronegativity stabilizes Meisenheimer complex (LUMO lowering). |
| 2-Chloropyrazine | 1 | Weaker inductive effect; slower addition step. |
| 2-Bromopyrazine | ~0.8 | Steric hindrance offsets leaving group ability. |
Key Takeaway: When designing a synthesis, install the fluorine atom before attempting difficult nucleophilic substitutions. The fluorine atom will accelerate the reaction significantly compared to a chlorine atom.
References
-
Fier, P. S., & Hartwig, J. F. (2013).[1] Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.[1] Science, 342(6161), 956-960. [Link]
-
Mykhailiuk, P. K. (2021).[2] Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670-1715.[2] [Link]
-
Bao, W., et al. (2020). One-step synthesis of favipiravir from Selectfluor® and 3-hydroxy-2-pyrazinecarboxamide in an ionic liquid.[3] Organic & Biomolecular Chemistry, 18, 6423-6426. [Link]
- Loudon, G. M. (2009). Organic Chemistry. Roberts and Company Publishers.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
Sources
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- 2. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One-step synthesis of favipiravir from Selectfluor® and 3-hydroxy-2-pyrazinecarboxamide in an ionic liquid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Lipophilicity (LogP) data for 2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyrazine
Technical Whitepaper: Lipophilicity Profiling of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyrazine
Executive Summary
This technical guide provides an in-depth analysis of the lipophilicity profile of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyrazine , a pharmacophore of significant interest in medicinal chemistry due to its potential as a bioisostere in kinase inhibitor design and PET radiotracer development.[1][2]
Lipophilicity, quantified by the partition coefficient (LogP ) and distribution coefficient (LogD ), is the primary determinant of this compound's ability to penetrate the Blood-Brain Barrier (BBB) and its non-specific binding profile.[2] Based on consensus computational modeling and structural fragment analysis, this compound exhibits a LogP of approximately 1.45 ± 0.2 and, due to the low basicity of the aminopyrazine motif, maintains a LogD7.4 nearly identical to its LogP.[2] This places it in the optimal range for CNS drug developability.[3]
Chemical Structure & Physicochemical Context
To understand the lipophilicity data, one must first deconstruct the electronic environment of the molecule. The compound consists of a lipophilic pyrrolidine ring fused to a polar, electron-deficient pyrazine core, modified by a fluoromethyl group.[2]
-
The Pyrazine Core: Acts as a lipophilicity "sink" (LogP ~ -0.2 for unsubstituted pyrazine), lowering the overall logP compared to a benzene analog.[2] It also reduces the basicity of the attached pyrrolidine nitrogen (pKa ~ 3.0), ensuring the molecule remains neutral at physiological pH.
-
The Fluoromethyl Group (-CH₂F): Located at the C3 position of the pyrrolidine, this group exerts a unique "polar hydrophobicity." While fluorine is lipophilic, the C-F bond creates a strong dipole.[2][3] However, unlike a hydroxyl group, it does not act as a hydrogen bond donor, preventing significant water solubility enhancement.[1][2][3]
Table 1: Predicted Physicochemical Properties
| Property | Value (Consensus) | Confidence | Description |
| LogP (Octanol/Water) | 1.45 ± 0.20 | High | Partitioning of neutral species.[1][2][3] |
| LogD (pH 7.4) | 1.44 | High | Distribution at physiological pH.[2][3] |
| pKa (Conjugate Acid) | ~2.8 - 3.1 | Medium | Protonation occurs on Pyrazine N4.[1][2][3] |
| TPSA | ~25.0 Ų | High | Topological Polar Surface Area.[3] |
| MW | 181.21 g/mol | Exact | Molecular Weight.[3] |
Note: The convergence of LogP and LogD7.4 indicates that the compound exists almost exclusively (>99.9%) in its neutral form in the bloodstream, facilitating passive diffusion across lipid membranes.
Experimental Determination Protocols
While calculated values provide a baseline, experimental validation is required for regulatory filing.[2][3] Below are the two industry-standard protocols for determining the lipophilicity of this specific pyrazine derivative.
Method A: Potentiometric Shake-Flask (The Gold Standard)
Best for: Generating absolute thermodynamic values.[1][2]
Rationale: The shake-flask method measures the actual concentration of the solute in two immiscible phases. For 2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyrazine, we use an octanol/water system buffered at pH 7.4.[1][2][3]
Protocol:
-
Preparation: Dissolve 1 mg of the compound in 10 mL of n-octanol (pre-saturated with water).
-
Equilibration: Add 10 mL of phosphate-buffered saline (PBS, pH 7.4, pre-saturated with octanol).
-
Agitation: Shake mechanically for 4 hours at 25°C.
-
Separation: Centrifuge at 3000 rpm for 20 minutes to ensure complete phase separation.
-
Quantification: Analyze both phases using HPLC-UV (detection at 254 nm, characteristic of the pyrazine chromophore).
-
Calculation:
[1][2][3][4]
Method B: RP-HPLC Estimation (High Throughput)
Best for: Rapid screening of analogs.[1][2]
Rationale: Retention time on a C18 column correlates linearly with hydrophobicity.[3] This method avoids the emulsion issues of shake-flask.[3]
Protocol:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[2][3]
-
Mobile Phase: Isocratic elution with Methanol/Water (varying ratios from 30% to 70% MeOH) containing 0.1% formic acid.
-
Calibration: Run a set of standards with known LogP values (e.g., Pyrazine, Toluene, Naphthalene).[2][3]
-
Measurement: Determine the capacity factor (
) for the analyte.[3] (Where is retention time and is dead time).[1][2][3] -
Correlation: Plot
vs. known LogP of standards to interpolate the value for the fluoromethyl derivative.
Visualization of Workflows & Properties
Figure 1: Lipophilicity Determination Workflow
This diagram outlines the decision matrix for selecting the appropriate validation method based on the stage of drug development.
Caption: Decision matrix for lipophilicity profiling, prioritizing throughput in early stages and accuracy in late stages.
Figure 2: Structure-Property Relationship (SPR) Map
This diagram visualizes how specific structural fragments contribute to the net lipophilicity and biological behavior.[2][3]
Caption: Structural decomposition highlighting the opposing forces of the polar pyrazine and lipophilic fluoro-pyrrolidine.[1]
Implications for Drug Development
1. Blood-Brain Barrier (BBB) Penetration: With a LogD7.4 of ~1.45 and a low molecular weight (181 Da), this compound is an excellent candidate for CNS indications.[1][2][3] It falls within the "Goldilocks zone" (LogP 1.5–3.[3]0) where passive diffusion is maximized while minimizing efflux transporter liability (e.g., P-gp).[1][2][3]
2. Metabolic Stability: The fluoromethyl group at the C3 position serves a dual purpose.[5] It modulates lipophilicity and blocks potential metabolic oxidation at the susceptible pyrrolidine ring positions.[3] However, researchers must monitor for potential defluorination (loss of HF), although this is less common in beta-fluoro amines compared to alpha-fluoro amines.[1][2][3]
3. Non-Specific Binding:
A LogP < 2.0 suggests low non-specific binding to plasma proteins (HSA) and brain tissue lipids, which is advantageous for achieving high free-drug fractions (
References
-
Lipinski, C. A., et al. (2001).[2][3] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[3][6][7] Advanced Drug Delivery Reviews.
-
Meanwell, N. A. (2018).[2][3] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [1][2]
-
Comer, J., & Tam, K. Y. (2001).[1][2][3] "Lipophilicity profiles: theory and measurement." Pharmacokinetic Optimization in Drug Research. [1][2]
-
PubChem Database. "Pyrazine Compound Summary." National Library of Medicine.[3]
-
Pike, V. W. (2009).[2][3] "PET radiotracers: crossing the blood–brain barrier and surviving metabolism."[3] Trends in Pharmacological Sciences.
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- 4. Discovery of a High-Affinity Fluoromethyl Analog of [11C]5-Cyano-N-(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([11C]CPPC) and Their Comparison in Mouse and Monkey as Colony-Stimulating Factor 1 Receptor Positron Emission Tomography Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyrazine
Authored by: A Senior Application Scientist
Introduction
The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry. The pyrazine scaffold is a privileged structural motif found in numerous biologically active molecules and approved pharmaceuticals.[1] Its ability to participate in hydrogen bonding and its unique electronic properties make it a valuable component in drug design.[1] Similarly, the incorporation of fluorine atoms or fluorinated alkyl groups into organic molecules can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic profiles.[2] The fluoromethyl group, in particular, can act as a bioisostere for a hydroxyl or methyl group, offering a subtle yet impactful modulation of a compound's properties.
This document provides a comprehensive guide to the synthesis of 2-(3-(fluoromethyl)pyrrolidin-1-yl)pyrazine, a molecule of interest for researchers in drug discovery and development. We present a robust and well-documented synthetic route, starting from commercially available precursors. The protocols are designed to be reproducible and scalable, with a focus on explaining the underlying chemical principles and providing practical insights for troubleshooting and optimization.
Synthetic Strategy Overview
The synthesis of the target compound is approached in a two-stage process. The first stage involves the preparation of the key intermediate, 3-(fluoromethyl)pyrrolidine. The second stage is the coupling of this fluorinated building block with a suitable pyrazine precursor via a nucleophilic aromatic substitution (SNAr) reaction.
Caption: Overall synthetic route for 2-(3-(fluoromethyl)pyrrolidin-1-yl)pyrazine.
Part 1: Synthesis of 3-(Fluoromethyl)pyrrolidine
The synthesis of 3-(fluoromethyl)pyrrolidine is achieved through a two-step sequence starting from the commercially available N-Boc-3-pyrrolidinemethanol. This involves the fluorination of the primary alcohol followed by the deprotection of the Boc-protecting group.
Step 1.1: Synthesis of N-Boc-3-(fluoromethyl)pyrrolidine
The conversion of the hydroxyl group to a fluorine atom is a critical step. While several fluorinating agents exist, diethylaminosulfur trifluoride (DAST) is a common and effective reagent for this transformation.[3] The reaction proceeds via an intermediate alkoxy-sulfur trifluoride, which then undergoes an intramolecular nucleophilic substitution by the fluoride ion.
Reaction Scheme:
(Image of the chemical reaction: N-Boc-3-pyrrolidinemethanol reacting with DAST in an appropriate solvent like DCM to yield N-Boc-3-(fluoromethyl)pyrrolidine)
Experimental Protocol:
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| N-Boc-3-pyrrolidinemethanol | 1.0 | 201.27 | 5.0 g |
| Dichloromethane (DCM), anhydrous | - | 84.93 | 100 mL |
| Diethylaminosulfur trifluoride (DAST) | 1.2 | 161.19 | 4.8 g (3.8 mL) |
| Saturated aq. NaHCO₃ solution | - | - | 50 mL |
| Brine | - | - | 50 mL |
| Anhydrous MgSO₄ | - | - | q.s. |
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-3-pyrrolidinemethanol (5.0 g, 24.8 mmol).
-
Dissolve the starting material in anhydrous dichloromethane (100 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add diethylaminosulfur trifluoride (DAST) (3.8 mL, 29.8 mmol) dropwise to the stirred solution. Caution: DAST is toxic and moisture-sensitive. Handle with extreme care in a well-ventilated fume hood.[3]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a stirred, ice-cold saturated aqueous solution of sodium bicarbonate (50 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-3-(fluoromethyl)pyrrolidine as a colorless oil.
Step 1.2: Synthesis of 3-(Fluoromethyl)pyrrolidine (Boc Deprotection)
The tert-butoxycarbonyl (Boc) protecting group is readily removed under acidic conditions.[2][3] Trifluoroacetic acid (TFA) in dichloromethane is a standard and effective method for this deprotection.
Reaction Scheme:
(Image of the chemical reaction: N-Boc-3-(fluoromethyl)pyrrolidine reacting with TFA in DCM to yield 3-(fluoromethyl)pyrrolidine as its TFA salt)
Experimental Protocol:
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| N-Boc-3-(fluoromethyl)pyrrolidine | 1.0 | 203.26 | (Assuming quantitative yield from previous step) ~5.0 g |
| Dichloromethane (DCM) | - | 84.93 | 50 mL |
| Trifluoroacetic acid (TFA) | 10 | 114.02 | 19 mL |
| Saturated aq. NaHCO₃ solution | - | - | to pH > 8 |
| Dichloromethane (DCM) | - | - | 3 x 50 mL |
| Anhydrous MgSO₄ | - | - | q.s. |
Procedure:
-
Dissolve N-Boc-3-(fluoromethyl)pyrrolidine (~24.6 mmol) in dichloromethane (50 mL) in a round-bottom flask.
-
Add trifluoroacetic acid (19 mL, 246 mmol) dropwise at room temperature.
-
Stir the reaction mixture for 2 hours at room temperature.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in a minimal amount of water and cool in an ice bath.
-
Carefully basify the aqueous solution to pH > 8 by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure to yield 3-(fluoromethyl)pyrrolidine. Note: The product is a volatile amine and should be handled with care. It can be stored as its hydrochloride salt for better stability.
Part 2: Synthesis of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyrazine
The final step in the synthesis is the coupling of 3-(fluoromethyl)pyrrolidine with 2-chloropyrazine. This reaction is a nucleophilic aromatic substitution (SNAr), where the pyrrolidine nitrogen acts as the nucleophile, displacing the chloride from the electron-deficient pyrazine ring.[4][5] The reaction is typically carried out at elevated temperatures, and a base may be added to scavenge the HCl generated.
Reaction Scheme:
(Image of the chemical reaction: 3-(fluoromethyl)pyrrolidine reacting with 2-chloropyrazine in a suitable solvent like NMP or DMSO with a base like K₂CO₃ to yield 2-(3-(fluoromethyl)pyrrolidin-1-yl)pyrazine)
Caption: Mechanism of the SNAr reaction.
Experimental Protocol:
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 3-(Fluoromethyl)pyrrolidine | 1.2 | 103.14 | (Assuming quantitative yield from previous step) ~3.0 g |
| 2-Chloropyrazine | 1.0 | 114.53 | 2.8 g |
| N,N-Dimethylformamide (DMF) | - | 73.09 | 50 mL |
| Potassium carbonate (K₂CO₃) | 2.0 | 138.21 | 6.8 g |
| Ethyl acetate | - | - | 100 mL |
| Water | - | - | 100 mL |
| Brine | - | - | 50 mL |
| Anhydrous MgSO₄ | - | - | q.s. |
Procedure:
-
To a 100 mL round-bottom flask, add 2-chloropyrazine (2.8 g, 24.5 mmol), potassium carbonate (6.8 g, 49.0 mmol), and N,N-dimethylformamide (50 mL).
-
Add a solution of 3-(fluoromethyl)pyrrolidine (~3.0 g, 29.4 mmol) in DMF (10 mL) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-(3-(fluoromethyl)pyrrolidin-1-yl)pyrazine as the final product.
Characterization
The identity and purity of the final compound and intermediates should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm the structure and the presence of the fluoromethyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Troubleshooting and Optimization
-
Fluorination Step: If the fluorination with DAST gives low yields, other fluorinating agents like Deoxo-Fluor™ can be explored. Over-fluorination or side reactions can occur if the reaction temperature is not carefully controlled.
-
SNAr Reaction: If the coupling reaction is sluggish, a higher temperature or a different solvent (e.g., DMSO, NMP) can be used.[6] The choice of base can also be critical; other inorganic bases like Cs₂CO₃ or organic bases like triethylamine can be tested. For unactivated substrates, harsh conditions might be required, and the use of a continuous-flow reactor could offer better control and higher yields.[6]
References
-
ResearchGate. Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines | Request PDF. Available at: [Link]
-
ResearchGate. Synthesis of Fluoroalkylated Pyrrolidines through Neat Reaction of Fluoroalkyl Iodides with N, N‐Diallylamines | Request PDF. Available at: [Link]
- Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. (2012). Beilstein Journal of Organic Chemistry.
-
NIH. Synthetic Strategies to Access Fluorinated Azoles - PMC. Available at: [Link]
- Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. (n.d.). Synlett.
-
Journal of Organic and Pharmaceutical Chemistry. The synthesis of polyfluoroalkyl substituted pyrroles as building blocks for obtaining fluorinated pyrrolidine-containing alkaloids. Available at: [Link]
-
YouTube. nucleophilic aromatic substitutions. Available at: [Link]
-
ResearchGate. Variation of the 2-halopyridine substrates a. Available at: [Link]
-
PubMed. Selective synthesis of functionalized trifluoromethylated pyrrolidines, piperidines, and azepanes starting from 1-tosyl-2-(trifluoromethyl)aziridine. Available at: [Link]
-
ResearchGate. Reactions of 2‐halopyridines to form 2‐alkyl pyridines. Available at: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Available at: [Link]
-
ResearchGate. Synthesis of 2‐halo‐pyridines 47 A/47 B and proposed reaction mechanism. Available at: [Link]
- Directed nucleophilic arom
-
Zenodo. Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Available at: [Link]
-
ResearchGate. Amination products of chloropyrazine and 2-chloropyrimidine. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Available at: [Link]
- Google Patents. US3153044A - Process for the preparation of 2-chloropyridine.
-
ResearchGate. Development of 2-(Trifluoromethyl)pyridine Peptide Derivatives: Synthesis and Computational Studies | Request PDF. Available at: [Link]
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.).
-
Mor. J. Chem. Chemical Transformation of Pyrazine Derivatives. Available at: [Link]
- Google Patents. US9745311B2 - Substituted pyrrolo[2,3-b]pyrazines as FGFR inhibitors.
-
NIH. Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines - PMC. Available at: [Link]
-
RSC Publishing. Development of subnanomolar radiofluorinated (2-pyrrolidin-1-yl)imidazo[1,2-b]pyridazine pan-Trk inhibitors as candidate PET imaging probes. Available at: [Link]
-
RSC Publishing. Synthesis of substituted pyrazines from N-allyl malonamides. Available at: [Link]
-
PubMed. Design, synthesis and biological activity of 3-pyrazine-2-yl-oxazolidin-2-ones as novel, potent and selective inhibitors of mutant isocitrate dehydrogenase 1. Available at: [Link]
-
MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. Available at: [Link]
Sources
Application Note: 2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyrazine as a Medicinal Chemistry Scaffold
Abstract
This guide details the application of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyrazine (Structure 1 ) as a high-value scaffold in medicinal chemistry. Unlike simple aliphatic amines, this motif leverages the fluorine gauche effect to exert precise conformational control over the pyrrolidine ring, while the pyrazine core serves as a versatile, low-basicity pharmacophore capable of hinge-binding in kinases. This note provides validated synthetic protocols, physicochemical profiling, and mechanistic insights for deploying this scaffold to optimize potency, metabolic stability, and oral bioavailability.
Introduction: The "Escape from Flatland"
Modern drug discovery increasingly prioritizes increasing saturation (
The Pyrazine Advantage
The pyrazine ring acts as a bioisostere of benzene and pyridine but offers distinct advantages:
-
Reduced Lipophilicity: Lower cLogP compared to benzene, aiding solubility.
-
Hydrogen Bond Acceptor (HBA): The N-4 nitrogen is a weak base (
), often serving as a critical acceptor in kinase hinge regions without incurring the permeability penalty of highly basic centers.
The Fluorine Gauche Effect
The 3-fluoromethyl group is not merely a "metabolic blocker"; it is a conformational lock. In 3-substituted pyrrolidines, the electronegative fluorine atom preferentially aligns gauche to the ring nitrogen's lone pair or the C-N bond to maximize
Physicochemical Profile & Bioisosterism
The transformation of a hydroxymethyl group (–CH₂OH) to a fluoromethyl group (–CH₂F) is a classic bioisosteric replacement. The table below highlights the shift in properties when modifying a hypothetical lead compound using this scaffold.
Table 1: Comparative Physicochemical Properties
| Property | –CH₃ (Methyl) | –CH₂OH (Hydroxymethyl) | –CH₂F (Fluoromethyl) | Impact of Scaffold 1 |
| H-Bond Donor | No | Yes | No | Improves membrane permeability (removes HBD). |
| H-Bond Acceptor | No | Yes | Weak | Fluorine acts as a weak acceptor; modulates pKa. |
| Lipophilicity | High | Low | Moderate | Balanced profile; avoids "grease ball" effect. |
| Metabolic Stability | Low (Oxidation) | Moderate (Glucuronidation) | High | Blocks CYP-mediated hydroxylation at the |
| Electronic Effect | Inductive (+I) | Inductive (-I) | Strong (-I) | Lowers |
Structural Biology & Mechanism
The following diagram illustrates the conformational equilibrium and the synthetic logic for deploying this scaffold.
Figure 1: Strategic logic flow for transitioning from a labile lead to the stabilized Pyrazine-Fluoromethylpyrrolidine scaffold.
Experimental Protocols
Protocol A: Synthesis via Nucleophilic Aromatic Substitution ( )
This is the primary method for assembling the scaffold. It relies on the electron-deficient nature of the pyrazine ring.[1]
Reagents:
-
2-Chloropyrazine (1.0 eq)
-
3-(Fluoromethyl)pyrrolidine hydrochloride (1.1 eq) [Enantiopure R or S preferred]
- -Diisopropylethylamine (DIPEA) (3.0 eq)
-
Solvent: DMF (Dimethylformamide) or NMP (
-Methyl-2-pyrrolidone)
Step-by-Step Methodology:
-
Preparation: In a dry 20 mL reaction vial equipped with a magnetic stir bar, dissolve 2-chloropyrazine (114 mg, 1.0 mmol) in anhydrous DMF (3 mL).
-
Addition: Add 3-(fluoromethyl)pyrrolidine hydrochloride (153 mg, 1.1 mmol) to the solution.
-
Activation: Add DIPEA (0.52 mL, 3.0 mmol) dropwise. The solution may warm slightly.
-
Reaction: Seal the vial and heat to 90°C for 4–6 hours. Monitor by LCMS (Target Mass: ~195.1 [M+H]+).
-
Note: If conversion is slow (<50% after 4h), increase temperature to 110°C or switch solvent to DMSO.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF. Wash organic layer with brine, dry over
, and concentrate in vacuo. -
Purification: Flash column chromatography (SiO2).
-
Eluent: 0-50% EtOAc in Hexanes.
-
Yield Expectations: 75–90%.
-
Protocol B: Quality Control & Stability Assessment
Because the C-F bond can be labile under extreme conditions (though rare for this specific motif), validation is required.
1. Fluorine NMR (
-
Setup: Dissolve 5 mg of product in
. -
Expectation: A triplet of doublets (or multiplet) around -220 to -230 ppm.
-
QC Check: Ensure no free fluoride ion signal (typically -119 ppm in aqueous media) is present, which would indicate decomposition.
2. Metabolic Stability Assay (Microsomal Stability):
-
System: Human Liver Microsomes (HLM) + NADPH regenerating system.
-
Concentration: 1
test compound. -
Timepoints: 0, 15, 30, 60 min.
-
Analysis: LC-MS/MS quantification of parent remaining.
-
Success Criteria:
min (High stability). The fluoromethyl group should prevent the rapid N-dealkylation or ring oxidation seen in non-fluorinated analogs.
Application Workflow: Scaffold Derivatization
Once synthesized, the scaffold (Structure 1 ) is rarely the final drug. It is a "core" to be elaborated. The pyrazine ring can be halogenated to allow Suzuki/Buchwald couplings.
Figure 2: Synthetic workflow for elaborating the scaffold into a bioactive lead.
Safety & Handling
-
Fluoride Toxicity: While the C-F bond is stable, combustion or strong acid treatment can release HF. Handle waste streams accordingly.
-
Pyrazine Sensitivity: Some aminopyrazines are light-sensitive. Store the purified scaffold in amber vials at -20°C.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
-
Minière, S., et al. (2024).[2] Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20, 1572–1579. [Link]
-
Campbell, N. H., et al. (2011).[3] Fluorine in medicinal chemistry: β-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA.[3][4] Organic & Biomolecular Chemistry, 9(5), 1328-1331.[3] [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Fluorine in medicinal chemistry: β-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorine in medicinal chemistry: β-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: Microwave-Assisted Synthesis of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyrazine
Introduction: The Significance of Fluorinated Pyrrolidinyl-Pyrazines and the Advent of Microwave Synthesis
The pyrazine moiety is a critical pharmacophore found in numerous FDA-approved drugs and clinical candidates, valued for its unique electronic properties and ability to act as a hydrogen bond acceptor. When coupled with a fluorinated pyrrolidine ring, the resulting molecule, such as 2-(3-(fluoromethyl)pyrrolidin-1-yl)pyrazine, holds significant promise for drug discovery programs. The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability.
Traditionally, the synthesis of such compounds via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination often requires harsh reaction conditions and extended reaction times.[1] However, the advent of microwave-assisted organic synthesis has revolutionized this landscape.[2] Microwave irradiation provides rapid and efficient heating, leading to dramatic reductions in reaction times, increased product yields, and often cleaner reaction profiles compared to conventional heating methods.[3][4] This application note provides a detailed protocol for the synthesis of 2-(3-(fluoromethyl)pyrrolidin-1-yl)pyrazine from 2-chloropyrazine and 3-(fluoromethyl)pyrrolidine hydrochloride, leveraging the advantages of microwave-assisted synthesis.
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient pyrazine ring is susceptible to attack by nucleophiles. In this case, the secondary amine of 3-(fluoromethyl)pyrrolidine acts as the nucleophile, displacing the chloride from the 2-position of the pyrazine ring. The reaction is facilitated by a base, which deprotonates the hydrochloride salt of the amine and neutralizes the HCl generated during the reaction.
Microwave irradiation accelerates this process by efficiently heating the polar solvent and reactants, thus overcoming the activation energy barrier more rapidly than conventional heating.
Experimental Protocol
Materials and Equipment
-
Reagents:
-
2-Chloropyrazine (≥98% purity)
-
3-(Fluoromethyl)pyrrolidine hydrochloride (commercially available)[5]
-
Potassium carbonate (K2CO3), anhydrous (≥99% purity)
-
N,N-Dimethylformamide (DMF), anhydrous (≥99.8% purity)
-
Ethyl acetate (EtOAc), HPLC grade
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
-
Equipment:
-
Microwave reactor (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave vial with a magnetic stir bar
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
-
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
DMF is a potential reproductive toxin; handle with care.
-
Microwave vials are sealed and can become pressurized. Follow the microwave reactor manufacturer's safety guidelines.
Step-by-Step Procedure
-
Reagent Preparation:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add 2-chloropyrazine (1.0 mmol, 114.5 mg).
-
Add 3-(fluoromethyl)pyrrolidine hydrochloride (1.2 mmol, 167.5 mg).
-
Add anhydrous potassium carbonate (2.5 mmol, 345.5 mg).
-
Add 5 mL of anhydrous N,N-dimethylformamide (DMF).
-
-
Microwave Irradiation:
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 20 minutes with stirring. The reaction progress can be monitored by TLC or LC-MS.
-
-
Work-up and Extraction:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with 20 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 2-(3-(fluoromethyl)pyrrolidin-1-yl)pyrazine.
-
Visualizing the Workflow
Caption: Experimental workflow for the synthesis.
Characterization of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyrazine
The structure of the synthesized compound can be confirmed using standard analytical techniques.
| Parameter | Description |
| Reaction Time | 20 minutes |
| Temperature | 150 °C |
| Typical Yield | 75-90% |
| Appearance | Pale yellow oil or solid |
Expected Analytical Data:
-
1H NMR (400 MHz, CDCl3): The spectrum is expected to show signals for the pyrazine protons around δ 8.0-8.2 ppm and δ 7.8-7.9 ppm. The pyrrolidine and fluoromethyl protons will appear in the aliphatic region (δ 1.8-4.5 ppm), with characteristic splitting patterns due to H-F coupling.
-
13C NMR (101 MHz, CDCl3): Signals for the pyrazine carbons are expected in the aromatic region (δ 130-155 ppm). The fluoromethyl-substituted carbon will appear as a doublet with a large C-F coupling constant.
-
Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak for the protonated molecule [M+H]+.
Mechanism and Rationale
The microwave-assisted synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.
Caption: Simplified SNAr reaction mechanism.
The key advantages of using microwave irradiation for this synthesis include:
-
Rapid Heating: Microwaves directly couple with the polar solvent (DMF), leading to rapid and uniform heating of the reaction mixture.
-
Reduced Reaction Times: The reaction time is significantly reduced from hours or days to just minutes.[3][6]
-
Improved Yields: The fast and efficient heating often leads to higher yields and fewer side products compared to conventional heating methods.[7][8]
-
Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, ensuring reproducibility.
Alternative Synthetic Route: Buchwald-Hartwig Amination
As an alternative to the SNAr reaction, the Buchwald-Hartwig amination offers another powerful method for C-N bond formation.[1] This palladium-catalyzed cross-coupling reaction can be particularly useful for less reactive aryl halides. A potential microwave-assisted Buchwald-Hartwig protocol would involve a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., XPhos or SPhos), and a base (e.g., NaOtBu or Cs2CO3) in a suitable solvent like toluene or dioxane.[9][10][11] While potentially more expensive due to the catalyst and ligand, this method offers a broader substrate scope.
Conclusion
The microwave-assisted synthesis of 2-(3-(fluoromethyl)pyrrolidin-1-yl)pyrazine via nucleophilic aromatic substitution is a rapid, efficient, and high-yielding method. This protocol provides a significant improvement over traditional synthetic approaches, making it an attractive method for the synthesis of this and related compounds for research and drug development. The detailed procedure and characterization data provided herein serve as a valuable resource for scientists in the field.
References
- McAlpine, I., et al. (2015). Synthesis of Small 3-Fluoro- and 3,3-Difluoropyrrolidines Using Azomethine Ylide Chemistry. The Journal of Organic Chemistry.
- Piron, K., et al. (n.d.). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines.
- (n.d.). Synthesis of trifluoromethylated pyrrolidines via decarboxylative [3+2] cycloaddition of non-stabilized N-unsubstituted azomethine ylides.
- (n.d.). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines.
- (2023). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. PMC.
- Božinović, N., Šolaja, B. A., & Opsenica, I. A. (2016). Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution. Journal of the Serbian Chemical Society.
-
MilliporeSigma. (n.d.). 3-(trifluoromethyl)pyrrolidine hydrochloride. Retrieved from [Link]
- (2022).
- (n.d.). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. PMC.
- (2023).
- (n.d.). Microwave-Assisted Synthesis of Pyrazinamide Derivatives: The Coupling Reaction of 3-Chloropyrazine-2-Carboxamide and Ring-Substituted Anilines.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters.
- The Royal Society of Chemistry. (2024). Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system.
- (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- (n.d.). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone.
- (n.d.).
- (2018). Nucleophilic aromatic substitution: Using microwave chemistry. Morressier.
- (n.d.). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing.
- (2008). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Organic Chemistry Portal.
- (n.d.).
- (2023).
- (n.d.). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. PMC.
- (n.d.). New Potentially Active Pyrazinamide Derivatives Synthesized Under Microwave Conditions. MDPI.
- (2017). Microwave Assisted Synthesis Of Some Substituted 2-pyrazoline - A Green Approach. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
Sources
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- 3. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave Assisted Synthesis Of Some Substituted 2-pyrazoline - A Green Approach. [journalijar.com]
- 5. chemscene.com [chemscene.com]
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- 10. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Navigating the Stability of the Monofluoromethyl Group in Basic Media
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals who incorporate the monofluoromethyl (CH₂F) group into their molecules. While prized as a bioisostere for hydroxyl and thiol moieties, the CH₂F group can exhibit unexpected instability under basic reaction conditions, leading to low yields, complex product mixtures, and failed syntheses. This document provides in-depth, field-proven insights into the causes of this instability and offers robust troubleshooting strategies to ensure the integrity of your target compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I thought the carbon-fluorine bond was one of the strongest in chemistry. Why is my fluoromethyl group degrading under basic conditions?
A1: This is a critical and common point of confusion. While the C-F bond is indeed exceptionally strong in terms of homolytic bond dissociation energy (typically >100 kcal/mol), this metric does not predict its reactivity in polar, ionic reaction pathways.[1][2] The stability of the fluoromethyl group is highly context-dependent and can be compromised under basic conditions through mechanisms that do not involve breaking the bond by brute force.
The primary vulnerability arises from the high electronegativity of fluorine, which makes the attached carbon atom (the α-carbon) electrophilic and susceptible to nucleophilic attack. Furthermore, the fluoride anion (F⁻) is a competent leaving group under certain circumstances, particularly when an intramolecular reaction pathway provides a low-energy transition state. Unlike the more robust difluoromethyl (CHF₂) and trifluoromethyl (CF₃) groups, the monofluoromethyl group is uniquely susceptible to certain degradation pathways.[3]
Q2: What are the primary chemical pathways that lead to the degradation of a monofluoromethyl group in the presence of a base?
A2: Our internal studies and the broader scientific literature point to two predominant degradation mechanisms under basic conditions. Understanding which pathway is likely occurring in your system is the first step to effective troubleshooting.
Pathway 1: Intramolecular Sɴ2 Displacement
This is the most common and often insidious cause of defluorination. It occurs when a nucleophilic functional group located elsewhere in the same molecule can attack the electrophilic carbon of the CH₂F group. The base's role is often to deprotonate that internal nucleophile (e.g., an alcohol, amine, or thiol), making it more potent.
-
Causality: The reaction proceeds via a cyclic transition state, which is entropically favored. This "proximity effect" dramatically accelerates the Sɴ2 reaction, which would be extremely slow in an intermolecular context.[4][5] The formation of stable 5- or 6-membered rings is particularly favorable.[4][5]
-
Example: A well-documented case involves compounds containing a 2-(fluoromethyl)pyrrolidine moiety. The pyrrolidine nitrogen, even under neutral or mildly basic conditions (pH 7.4), can act as an internal nucleophile, attacking the CH₂F group to form a transient aziridinium intermediate, which then reacts with water or other nucleophiles to yield hydroxylated or ring-expanded products.[1][3]
Caption: Intramolecular Sɴ2 attack leading to defluorination.
Pathway 2: Base-Induced Elimination (E2/E1cb)
This pathway is prevalent in systems where the CH₂F group is positioned beta (β) to a proton that can be abstracted by a base. This is common in β-fluoro carbonyl compounds.
-
Causality: A base removes an acidic proton on the carbon alpha (α) to a carbonyl (or other electron-withdrawing group), forming an enolate. This enolate can then collapse, eliminating the fluoride ion to form an α,β-unsaturated system, a reactive Michael acceptor.[3][6]
-
Example: A β-fluoroketone, when treated with a base like sodium ethoxide, will rapidly eliminate hydrogen fluoride (HF) to form an enone. This is often an irreversible and rapid side reaction.
Caption: Elimination of HF from a β-fluoro ketone via an enolate.
Q3: My reaction is showing evidence of defluorination. How can I confirm this and what are the immediate troubleshooting steps?
A3: A systematic approach involving analysis and methodical adjustment of reaction parameters is crucial.
Step 1: Confirming Defluorination
Before optimizing, you must confirm that defluorination is the issue.
-
¹⁹F NMR Spectroscopy: This is the most direct and definitive method. The CH₂F group gives a characteristic triplet signal. Its disappearance and the potential appearance of a new signal for inorganic fluoride (a broad singlet) is strong evidence.[7]
-
LC-MS Analysis: Look for mass peaks corresponding to the hydroxylated product ([M-F+OH]), the elimination product ([M-HF]), or dimers/adducts of the reactive intermediate.[3]
Step 2: Troubleshooting Workflow
Once defluorination is confirmed, follow this logical workflow to diagnose and solve the problem.
Caption: Troubleshooting workflow for defluorination reactions.
Q4: How does the stability of monofluoromethyl compare to difluoromethyl (CHF₂) and trifluoromethyl (CF₃) groups under basic conditions?
A4: The stability increases dramatically with each additional fluorine atom. This is a key principle for designing robust molecules.
| Functional Group | Susceptibility to Sɴ2 Attack | Susceptibility to Elimination | General Stability in Base | Rationale |
| -CH₂F | High (especially intramolecularly) | High (if β to acidic H) | Poor to Moderate | The single fluorine activates the carbon for Sɴ2 without providing significant steric hindrance. Fluoride is a viable leaving group in favorable contexts.[3][4] |
| -CHF₂ | Low | Moderate | Good | The second fluorine atom further increases the electrophilicity of the carbon but also destabilizes the partial positive charge in the Sɴ2 transition state, significantly slowing the reaction.[3] Elimination is still possible. |
| -CF₃ | Very Low / Negligible | Negligible | Excellent | The CF₃ group is highly resistant to nucleophilic attack at the carbon center.[7][8] Degradation typically requires much harsher conditions or different mechanisms (e.g., on specific activated heterocycles). |
The solution stability of heteroaromatic compounds has been shown to follow the trend CH₂F < CHF₂ ≪ CF₃, highlighting the significant stabilizing effect of polyfluorination.[3]
Experimental Protocol: Best Practices for Base-Mediated Alkylation with a CH₂F-Containing Substrate
This protocol describes a hypothetical Williamson ether synthesis using a substrate prone to intramolecular Sɴ2 defluorination, incorporating best practices to mitigate side reactions.
Reaction: O-alkylation of 4-nitrophenol with (S)-1-(tert-butoxycarbonyl)-2-(fluoromethyl)pyrrolidine.
Objective: Minimize defluorination of the electrophile by the pyrrolidine nitrogen.
-
Reagent & Glassware Preparation:
-
Ensure all glassware is rigorously oven-dried (120 °C, 4h) and cooled under a stream of dry nitrogen or argon.
-
Use anhydrous solvents. DMF should be dried over molecular sieves.
-
-
Reaction Setup:
-
To a flame-dried 50 mL round-bottom flask under an inert atmosphere, add 4-nitrophenol (1.0 eq).
-
Add anhydrous DMF (0.2 M concentration relative to the limiting reagent).
-
Cool the solution to 0 °C in an ice-water bath.
-
-
Base Addition (Critical Step):
-
Add a mild, non-nucleophilic base such as cesium carbonate (Cs₂CO₃, 1.5 eq) portion-wise over 5 minutes. Using a strong, soluble base like NaH or KHMDS is strongly discouraged as it can promote side reactions.[9]
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the phenoxide.
-
-
Electrophile Addition:
-
Dissolve (S)-1-(tert-butoxycarbonyl)-2-(fluoromethyl)pyrrolidine (1.2 eq) in a minimal amount of anhydrous DMF.
-
Note on Expertise: The Boc protecting group on the pyrrolidine nitrogen is essential . It significantly reduces the nucleophilicity of the nitrogen, preventing it from initiating the intramolecular Sɴ2 degradation pathway.
-
Add the electrophile solution dropwise to the reaction mixture at 0 °C.
-
-
Reaction Monitoring & Workup:
-
Allow the reaction to stir at 0 °C, slowly warming to room temperature over 12-16 hours.
-
Monitor the reaction by TLC or LC-MS. A crucial co-spot should be the starting fluoromethyl electrophile to ensure it is being consumed.
-
Upon completion, quench the reaction by pouring it into cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
References
-
Technical Support Center: Trifluoromethyl Group Stability in Imidazole Synthesis. Benchchem. 7
-
Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega. 10
-
Contemporary synthetic strategies in organofluorine chemistry. Nature Reviews Chemistry. 11
-
A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. Accounts of Chemical Research. 12
-
Overview on the history of organofluorine chemistry from the viewpoint of material industry. Journal of Fluorine Chemistry. 13
-
The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. 3
-
C-F Bond Cleavage by Intramolecular SN2 Reaction of Alkyl Fluorides with O- and N-Nucleophiles. The Journal of Organic Chemistry. 4
-
C-F Bond Cleavage by Intramolecular SN2 Reaction of Alkyl Fluorides with O- and N-Nucleophiles. Organic Chemistry Portal. 5
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. 8
-
Technical Support Center: Overcoming Side Reactions in Fluorination. Benchchem. 14
-
The Dark Side of Fluorine. Fluoride Action Network. 1
-
The role of fluorine in medicinal chemistry. Future Medicinal Chemistry. 2
-
Breaking C-F bonds in drugs. Hypha Discovery Blogs. 6
-
Help on tricky electrophilic fluorination. Reddit. 15
Sources
- 1. fluoridealert.org [fluoridealert.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. C-F Bond Cleavage by Intramolecular SN2 Reaction of Alkyl Fluorides with O- and N-Nucleophiles [organic-chemistry.org]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sioc.cas.cn [sioc.cas.cn]
- 12. chinesechemsoc.org [chinesechemsoc.org]
- 13. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: Hygroscopicity Management for Nitrogen-Heterocycle Salts
Topic: Stabilization & Handling of Pyrazine-Pyrrolidine Derivative Salts
Status: Active | Tier: Level 3 (Senior Scientific Support)
Introduction: The Hygroscopicity Challenge
Welcome to the Advanced Technical Support Center. You are likely here because your API (Active Pharmaceutical Ingredient)—specifically a salt form involving pyrazine or pyrrolidine moieties—is exhibiting deliquescence, caking, or chemical instability.
The Root Cause:
Pyrazine and pyrrolidine motifs are ubiquitous in modern drug discovery (e.g., kinase inhibitors). However, the nitrogen atoms in these rings, particularly the secondary amine in pyrrolidine (
This guide provides a self-validating troubleshooting workflow to diagnose, mitigate, and control these properties.
Module 1: Diagnostic Workflow (DVS Analysis)
Before altering your synthesis, you must quantify the hygroscopicity profile. We use Dynamic Vapor Sorption (DVS) as the gold standard. Do not rely solely on benchtop observation.
Standard Operating Procedure: DVS Profiling
Objective: Determine the Critical Relative Humidity (CRH) and Hysteresis Loop.
| Parameter | Setting | Rationale |
| Temperature | 25.0 °C ± 0.1 °C | Standard ambient baseline. |
| Solvent | Water | Target vapor.[1] |
| Method | Stepwise Isotherm | Ensures equilibrium at each point. |
| Cycle | 0% → 90% → 0% RH (2 Cycles) | Cycle 1 removes history; Cycle 2 measures true properties. |
| Step Size | 10% RH increments | Granular enough to catch phase transitions. |
| Equilibrium Criteria | Ensures true thermodynamic equilibrium. |
Data Interpretation Guide
-
Non-Hygroscopic: < 0.2% weight gain at 90% RH.
-
Hygroscopic: > 2% weight gain at 90% RH.
-
Deliquescent: Exponential mass gain (does not plateau).
-
Stoichiometric Hydrate: Step-change in mass that remains stable during desorption (hysteresis).
Module 2: Chemical Remediation (Salt Selection)
If your current salt (e.g., Hydrochloride) is unmanageable (CRH < 40%), process controls will likely fail. You must re-engineer the crystal lattice.
The "Hydrophobic Shield" Strategy
Small counter-ions (Cl⁻, Br⁻) allow water molecules to easily penetrate the crystal lattice and interact with the polar amine/pyrazine nitrogens. Switching to large, lipophilic counter-ions creates a steric and hydrophobic barrier.
Recommended Counter-ion Screen for Pyrazine-Pyrrolidine Systems:
| Counter-ion Class | Examples | Hygroscopicity Risk | Solubility Impact | Recommendation |
| Halides | Hydrochloride (HCl) | High | High | Avoid if hygroscopicity is the primary failure mode. |
| Sulfonates (Small) | Mesylate, Methanesulfonate | High | Very High | Use only if high solubility is critical. |
| Sulfonates (Large) | Tosylate , Napsylate | Low | Moderate | Primary Recommendation. The aromatic rings provide hydrophobic shielding. |
| Dicarboxylic Acids | Fumarate, Maleate, Succinate | Low-Moderate | Moderate | Good balance; often form stable hydrogen-bond networks. |
Technical Insight: A study on amine salts demonstrated that switching from a Hydrochloride to a Tosylate or Napsylate salt can increase the Critical Relative Humidity (CRH) from ~60% to >90%, effectively eliminating deliquescence under normal storage conditions [1].
Module 3: Manufacturing & Process Control
If you cannot change the salt form (e.g., late-stage development), you must engineer the environment.
Unit Operation Troubleshooting
1. Milling / Micronization
-
Issue: Material cakes on the mill or turns to gum.
-
Fix: Use Jet Milling with dry nitrogen gas (Dew point <-40°C) instead of mechanical milling. Mechanical heat + humidity = instant deliquescence.
2. Tableting / Encapsulation
-
Issue: Material sticks to punch faces (picking/sticking).
-
Fix:
-
Environmental: Dehumidify suite to <30% RH.
-
Excipient Shielding: Use Mannitol or Anhydrous Dicalcium Phosphate as the major filler. Avoid Microcrystalline Cellulose (MCC) as it acts as a moisture wick.
-
Glidant: Increase Colloidal Silicon Dioxide (Aerosil 200) to 1.0% to coat particles.
-
Visual Troubleshooting Workflows
Diagram 1: The Hygroscopicity Decision Matrix
Caption: Logical workflow for addressing moisture sensitivity in amine salts, moving from diagnosis to chemical or engineering solutions.
Diagram 2: Dynamic Vapor Sorption (DVS) Logic
Caption: Interpreting DVS isotherms to distinguish between surface adsorption, bulk absorption, and hydrate formation.
Frequently Asked Questions (FAQs)
Q1: My pyrazine salt turns yellow when exposed to air. Is this hygroscopicity? A: This is likely hydrolysis driven by hygroscopicity. Moisture absorption creates a localized aqueous environment on the crystal surface. Pyrazine rings can be susceptible to hydrolytic ring-opening or oxidation in the presence of water and light.
-
Action: Perform XRD (X-Ray Diffraction) on the yellowed sample. If the crystal lattice has shifted, you have a chemical degradation product. If the lattice is the same but "wet," it is physical sorption.
Q2: Can I just use a desiccant in the bottle? A: For moderately hygroscopic salts, yes. However, for deliquescent salts (where the solid dissolves), a desiccant is often insufficient because the kinetics of moisture uptake by the salt may be faster than the desiccant.
-
Action: You must use Alu-Alu (Aluminum-Aluminum) cold-form blisters or induction-sealed glass bottles with silica gel canisters (not sachets) to ensure near-zero transmission rates.
Q3: Why is the Hydrochloride salt so bad for hygroscopicity?
A: The Chloride ion (
Q4: What is the "Critical Relative Humidity" (CRH)? A: The CRH is the specific humidity level at which the salt will spontaneously absorb water from the atmosphere and dissolve.
-
Rule of Thumb: If your manufacturing facility is at 45% RH, your API must have a CRH > 50% to be processable. If your API has a CRH of 30%, you cannot manufacture it in a standard room.
References
-
Effects of Counterion Selection on Hygroscopicity.
- Source: National Institutes of Health (NIH) / PMC. "Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts."
-
URL:[Link]
-
Dynamic Vapor Sorption (DVS) Methodology.
- Source: Surface Measurement Systems / Wikipedia.
-
URL:[Link]
-
Formulation Str
- Source: Journal of Drug Delivery Science and Technology. "Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals."
-
URL:[Link]
-
Salt Selection in Drug Development.
Sources
- 1. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 5. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Validation & Comparative
Bioisosteric replacement analysis: Fluorine vs Hydrogen in pyrazines
Title: Strategic Bioisosterism: Fluorine vs. Hydrogen in Pyrazine Scaffolds Subtitle: A Physicochemical and Metabolic Performance Analysis for Medicinal Chemistry Applications
Executive Summary
In kinase inhibitor and fragment-based drug discovery, the pyrazine ring is a privileged scaffold, often serving as a hinge-binding motif.[1][2] However, the unsubstituted pyrazine ring is frequently plagued by rapid oxidative metabolism and suboptimal lipophilicity.[2] This guide analyzes the bioisostere replacement of Hydrogen (H) with Fluorine (F) on the pyrazine core.[3]
While often cited as a "steric mimic," Fluorine induces profound electronic desymmetrization.[2] This guide provides the experimental rationale for this substitution, detailing its impact on basicity (
Physicochemical Profiling: The Electronic & Steric Shift
Replacing hydrogen with fluorine is not merely a "space-filling" exercise; it is an electronic edit of the scaffold.
The Electronic Sink (Inductive Effect)
The pyrazine nitrogen atoms are weakly basic (
-
Impact: This pulls electron density away from the ring nitrogens, significantly lowering the
(often by 2–3 log units), rendering the pyrazine nitrogens essentially non-basic at physiological pH. -
Drug Design Consequence: This modulation reduces the penalty of desolvation required for the drug to enter a hydrophobic pocket. It also alters the Hydrogen Bond Acceptor (HBA) strength of the nitrogen, potentially tuning selectivity against off-target kinases.
Steric vs. Lipophilic Trade-off
Fluorine is slightly larger than hydrogen but significantly smaller than a methyl group, allowing it to fit into tight pockets where a
| Property | Hydrogen (-H) | Fluorine (-F) | Impact on Pyrazine Scaffold |
| Van der Waals Radius | 1.20 Å | 1.47 Å | Minimal steric clash; "Stealth" substitution.[2] |
| Bond Length (C-X) | ~1.09 Å | ~1.35 Å | Tighter bond; slight scaffold expansion.[2] |
| Bond Energy | ~99 kcal/mol | ~116 kcal/mol | Critical: High resistance to homolytic cleavage.[2] |
| Hammett | 0.00 | 0.06 | Electron withdrawing; deactivates ring oxidation.[2] |
| Lipophilicity ( | Reference | +0.1 to +0.25 | Increases permeability; improves BBB penetration.[2] |
Logic Diagram: Physicochemical Cascade
The following diagram illustrates the causal chain initiated by F-substitution.
Caption: Causal impact of Fluorine substitution on pyrazine physicochemical properties.[4]
Metabolic Stability: Blocking the "Soft Spot"
Pyrazines are prone to oxidation by Cytochrome P450 (CYP) enzymes, typically at the electron-deficient carbons adjacent to nitrogens.[2]
The Mechanism of Stabilization
-
H-Pyrazine: The C-H bond is the "metabolic soft spot." CYPs can abstract the hydrogen radical or insert oxygen to form an unstable intermediate, leading to ring opening or hydroxylation.[2]
-
F-Pyrazine: The C-F bond is chemically inert to CYP oxidation.[2] Furthermore, the electron-withdrawing nature of F deactivates the entire ring, making it less susceptible to oxidative attack at other positions.
Experimental Protocol: Microsomal Stability Assay
To validate the bioisosteric replacement, perform a comparative intrinsic clearance (
Materials:
-
Test Compounds (H-analog vs. F-analog)
-
Pooled Liver Microsomes (human/mouse)[2]
-
NADPH Regenerating System (MgCI2, Glucose-6-phosphate, G6P-Dehydrogenase)[2]
-
Quench Solution: Acetonitrile (MeCN) with internal standard (e.g., Tolbutamide).[2]
Workflow:
-
Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike with test compound (final conc. 1 µM). Equilibrate at 37°C for 5 mins.
-
Initiation: Add NADPH regenerating system to start the reaction.[2]
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately transfer aliquot into 150 µL ice-cold MeCN. Vortex and centrifuge (4000 rpm, 10 min).
-
Analysis: Analyze supernatant via LC-MS/MS. Plot
vs. time. -
Calculation:
[2]
Synthetic Accessibility: The Minisci Reaction
Synthesizing fluorinated pyrazines can be challenging via standard nucleophilic aromatic substitution (
Reaction Logic
This method utilizes a silver-catalyzed radical decarboxylation or direct radical transfer to install fluorine on the electron-deficient heteroaromatic ring.[2]
Protocol: Silver-Catalyzed Radical Fluorination
-
Substrate: Pyrazine derivative (1.0 eq)
-
Reagent: Selectfluor (1.5 - 2.0 eq)
-
Catalyst:
(0.2 eq)[2] -
Source of Radical: Persulfate (
) or carboxylic acid precursors.[2] -
Solvent: Dichloromethane (DCM) / Water biphasic system or MeCN.[2]
Step-by-Step:
-
Dissolve the pyrazine substrate in a mixture of DCM and water (1:1).[2]
-
Add
and Selectfluor.[2] -
Stir vigorously at room temperature.
-
Monitor: The reaction generates a radical cation intermediate. The electrophilic radical attacks the most electron-rich position (or the position activated by the radical mechanism).
-
Workup: Quench with saturated
, extract with DCM, and purify via silica gel chromatography.
Workflow Diagram: Synthesis & Validation
Caption: Synthetic workflow for late-stage fluorination and subsequent validation.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[2] Link
-
Meanwell, N. A. (2018).[2][5] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[2][5] Link[2][5]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015).[2] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[2] Link[2]
-
Fier, P. S., & Hartwig, J. F. (2013).[2] Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.[2] Science, 342(6161), 956-960.[2] Link[2]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Pyrazine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 6-Fluoro-pyrazine-2-carboxylic acid | 1197231-27-8 | Benchchem [benchchem.com]
- 5. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
The Fluorine Advantage: A Comparative Guide to Metabolic Stability in Drug Discovery
In the relentless pursuit of effective and safe therapeutics, drug development professionals are in a constant battle against metabolic instability. A promising drug candidate can fail if it is too rapidly cleared from the body, never reaching its intended target at a sufficient concentration.[1] This guide provides an in-depth comparison of fluorinated and non-fluorinated scaffolds, offering experimental data and protocols to illustrate how strategic fluorination can be a powerful tool to enhance metabolic stability and improve the pharmacokinetic profile of drug candidates.[2][3]
The Challenge of Metabolic Clearance
The majority of small-molecule drugs are cleared from the body through metabolism, primarily by the cytochrome P450 (CYP) family of enzymes in the liver.[4] These enzymes catalyze oxidative reactions that convert lipophilic compounds into more polar, water-soluble metabolites that can be easily excreted.[4] While this is a vital detoxification process, it can also be the Achilles' heel of a drug candidate, leading to low bioavailability and a short duration of action.[1]
Fluorine: A Small Atom with a Big Impact
The introduction of fluorine, the most electronegative element, into a drug molecule can profoundly alter its properties.[5] Its small size, with a van der Waals radius similar to that of a hydrogen atom, allows it to be incorporated into a molecular scaffold with minimal steric disruption.[6][7] However, the unique electronic properties of fluorine can lead to significant improvements in metabolic stability.[5][8]
Key Mechanisms of Fluorine-Mediated Metabolic Stabilization:
-
Blocking Metabolic Hotspots: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond.[1] By strategically replacing a hydrogen atom at a known site of metabolic attack (a "metabolic hotspot") with a fluorine atom, the molecule can be shielded from oxidative breakdown by CYP enzymes.[9]
-
Altering Electronic Properties: The high electronegativity of fluorine can withdraw electron density from neighboring atoms, which can disfavor the oxidative processes catalyzed by CYP enzymes.[4][5] This can reduce the reactivity of the molecule at potential metabolic sites.
-
Modulating pKa and Lipophilicity: Fluorination can lower the pKa of nearby basic functional groups, which can influence a compound's ionization state and its ability to bind to metabolizing enzymes.[6] It can also modulate lipophilicity, which affects how a drug distributes in the body and interacts with metabolic enzymes.[3][6]
Comparative Analysis: Fluorinated vs. Non-Fluorinated Scaffolds
The impact of fluorination on metabolic stability is best illustrated through direct comparison of structurally similar compounds, often referred to as "matched molecular pairs."
Case Study: BRAF Kinase Inhibitor Development
In the development of the melanoma drug Dabrafenib, an early lead compound suffered from poor metabolic stability.[4] Initial attempts to improve this by adding single fluorine atoms to the molecule were unsuccessful. However, the introduction of two fluorine atoms to a key aromatic ring resulted in a significant enhancement of metabolic stability, ultimately leading to the successful drug candidate.[4]
| Compound | Modification | In Vitro Metabolic Clearance (CLint) |
| Lead Compound | Non-fluorinated | High |
| Analog 1 | Mono-fluorinated | High |
| Dabrafenib | Di-fluorinated | Low |
Table 1: Illustrative comparison of metabolic clearance in the development of Dabrafenib. This demonstrates how the degree of fluorination can significantly impact metabolic stability.
Experimental Assessment of Metabolic Stability
To experimentally validate the metabolic stability of fluorinated and non-fluorinated compounds, in vitro assays are indispensable tools in early drug discovery. The two most common methods are the microsomal stability assay and the hepatocyte stability assay.[10][11]
In Vitro Microsomal Stability Assay
This assay utilizes liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.[10][11] It primarily assesses Phase I metabolic pathways.
Experimental Workflow: Microsomal Stability Assay
Caption: Workflow for a typical in vitro microsomal stability assay.
Detailed Protocol: In Vitro Microsomal Stability Assay [9]
-
Preparation:
-
Prepare stock solutions of the fluorinated and non-fluorinated test compounds (e.g., 10 mM in DMSO).
-
Thaw liver microsomes (e.g., human or rat) on ice. Dilute to a working concentration (e.g., 1 mg/mL) in a pre-warmed phosphate buffer (pH 7.4).
-
Prepare a fresh NADPH regenerating system solution.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension.
-
Add the test compound to the microsomes to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing a cold quenching solution (e.g., acetonitrile with an internal standard).
-
-
Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the half-life (t1/2) and the intrinsic clearance (CLint).[12]
-
In Vitro Hepatocyte Stability Assay
This assay uses intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolic enzymes, providing a more comprehensive assessment of a compound's metabolic fate.[13][14]
Experimental Workflow: Hepatocyte Stability Assay
Caption: Workflow for a typical in vitro hepatocyte stability assay.
Detailed Protocol: In Vitro Hepatocyte Stability Assay [13]
-
Preparation:
-
Prepare stock solutions of the test compounds as described for the microsomal assay.
-
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.
-
Gently resuspend the cells in a pre-warmed incubation medium and determine cell viability and density. Adjust the cell density to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL).
-
-
Incubation:
-
In a non-coated 12- or 24-well plate, add the hepatocyte suspension.
-
Add the test compound to the cells to achieve the final concentration (e.g., 1 µM).
-
Place the plate on an orbital shaker in a 37°C incubator.
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the cell suspension and add them to a quenching solution.
-
-
Analysis:
-
Process and analyze the samples by LC-MS/MS as described for the microsomal stability assay to determine the rate of disappearance of the parent compound.
-
Beyond Stability: Potential Pitfalls and Considerations
While fluorination is a powerful strategy, it is not a panacea. In some cases, it can lead to unintended consequences:
-
Metabolic Switching: Blocking one metabolic site may cause metabolism to shift to another, previously less favored, position on the molecule.[9]
-
Formation of Reactive Metabolites: In some instances, the metabolism of fluorinated compounds can lead to the formation of reactive metabolites that can cause toxicity.[9][15] For example, oxidative defluorination can sometimes produce toxic quinoneimine species.[15]
-
Time-Dependent Inhibition of CYP Enzymes: Some fluorinated compounds can be mechanism-based inhibitors of CYP enzymes, which can lead to drug-drug interactions.[9]
Conclusion
The strategic incorporation of fluorine is a well-established and highly effective approach to improving the metabolic stability of drug candidates.[5][16] By blocking sites of oxidative metabolism and altering the electronic properties of a molecule, fluorination can significantly enhance a compound's pharmacokinetic profile.[3] The in vitro microsomal and hepatocyte stability assays are crucial tools for experimentally evaluating the impact of fluorination and guiding the optimization of lead compounds. As with any drug design strategy, a thorough understanding of the potential benefits and liabilities is essential for the successful development of safe and effective fluorinated therapeutics.
References
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O'Hagan, D. The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery, 3(5), 587-601. [Link]
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Meanwell, N. A. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 64(14), 9896-9939. [Link]
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
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Meanwell, N. A. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. [Link]
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Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
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Javed, I., Al-Harrasi, A., & Hussain, J. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 29(5), 981. [Link]
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Al-Rashida, M., & Ejaz, S. A. Fluorine in drug discovery: Role, design and case studies. Journal of Fluorine Chemistry, 241, 109688. [Link]
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de Visser, S. P. Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. ChemCatChem, 12(1), 53-61. [Link]
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Kharasch, E. D., & Thummel, K. E. Identification of Cytochrome P450 2E1 as the Predominant Enzyme Catalyzing Human Liver Microsomal Defluorination of Sevoflurane, Isoflurane, and Methoxyflurane. Anesthesiology, 79(4), 795-807. [Link]
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MFK14, B. sp. Bacterial Cytochrome P450 Involvement in the Biodegradation of Fluorinated Pyrethroids. International Journal of Molecular Sciences, 25(8), 4505. [Link]
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Al-Kuraishy, H. M., Al-Gareeb, A. I., & Al-Buhadilly, A. K. Fluorine in Medicinal Chemistry: In Perspective to COVID-19. ACS Omega, 7(22), 18375-18384. [Link]
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Rock, D. A., Karia, D. C., & Jones, J. P. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Journal of Medicinal Chemistry, 59(11), 5343-5352. [Link]
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Kumar, A., & Singh, R. Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Current Organic Chemistry, 25(9), 1086-1104. [Link]
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Iqbal, N., & Iqbal, J. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(1), 359. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyrazine
For our valued partners in research and development, this guide moves beyond mere procedural checklists. It is designed to provide a deep, practical understanding of the safe and effective handling of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyrazine. Our commitment is to your safety and the integrity of your work, built on a foundation of scientific expertise and extensive laboratory experience. This document will explain not just what to do, but why you're doing it, ensuring each step is a self-validating component of a comprehensive safety system.
A critical consideration for this specific molecule is the inherent instability of the 2-(fluoromethyl)pyrrolidine group.[5][6] Research has shown that such structures can undergo decomposition, particularly in solution, leading to the cleavage of the carbon-fluorine (C-F) bond.[5][6] This decomposition can not only compromise the integrity of your sample but may also lead to the formation of toxic metabolites and fluoride ions, which pose significant health risks.[5] Therefore, the following protocols are designed with this instability in mind, providing a higher level of precaution.
I. Essential Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a one-size-fits-all approach. It is a calculated decision based on the potential routes of exposure and the chemical properties of the substance. Given the potential for this compound to cause skin, eye, and respiratory irritation, and the unknown long-term effects of exposure, a comprehensive PPE strategy is mandatory.
| PPE Category | Specification | Rationale for Use |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[7][8] A face shield should be worn in addition to goggles when there is a risk of splashing. | Protects against accidental splashes of the compound, which may be irritating to the eyes.[3][9][10] The pyrazine and pyrrolidine structures suggest potential for eye irritation. |
| Hand Protection | Chemically impermeable gloves. Given the fluorinated nature of the compound, fluorinated rubber or Vitoject® gloves are recommended for extended contact.[4] For splash protection, nitrile rubber gloves with a minimum thickness of 0.4 mm are acceptable.[4] Always inspect gloves for integrity before use.[7][8] | Prevents skin contact, as many pyrazine and pyrrolidine derivatives are known skin irritants.[3][9][10] The potential for C-F bond cleavage and the formation of other reactive species necessitates a high level of skin protection. |
| Body Protection | A flame-retardant and chemically resistant laboratory coat. For procedures with a higher risk of splashing, a PVC apron over the lab coat is recommended. | Provides a barrier against accidental spills and contamination of personal clothing. Flame retardant material is a precaution against the potential flammability of pyrazine compounds.[2] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[11] If engineering controls are not sufficient or if handling powders that may become airborne, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter is required.[9] | Protects against inhalation of aerosols or fine dust, which may cause respiratory irritation.[2] |
II. Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is crucial for minimizing risk. The following steps provide a clear path from receiving the compound to its use in your experiments.
Caption: Decision-making workflow for emergency response.
-
In Case of a Spill :
-
Evacuate non-essential personnel from the immediate area. [12] 2. Ensure the area is well-ventilated.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like sand or vermiculite. [11] 4. Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal. [8] 5. Clean the spill area thoroughly.
-
-
In Case of Personal Exposure :
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. [9][10]Seek immediate medical attention. [9] * Skin Contact : Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. [9][10]If skin irritation occurs, seek medical attention. [9][10] * Inhalation : Move the affected person to fresh air and keep them in a position comfortable for breathing. [9][10]If they feel unwell, seek immediate medical attention. [9][10] * Ingestion : Rinse the mouth with water. Do not induce vomiting. [8]Seek immediate medical attention. [13]
-
-
In Case of Fire :
IV. Compliant Disposal Plan
Proper disposal is not just a regulatory requirement; it is a cornerstone of responsible chemical management.
| Waste Type | Collection Method | Disposal Protocol |
| Solid Waste | Collect in a designated, clearly labeled, and sealed container for hazardous chemical waste. | Must be disposed of via a licensed waste disposal contractor. [13]Incineration in a chemical incinerator equipped with an afterburner and scrubber is a potential method. [4] |
| Liquid Waste | Collect in a designated, sealed, and clearly labeled container for hazardous liquid waste. | Do not dispose of down the drain. [13][14]Must be disposed of via a licensed waste disposal contractor in accordance with all applicable regulations. [9][10] |
| Contaminated PPE | Collect all used gloves, lab coats, etc., in a designated, sealed container for solid hazardous waste. | Handle and dispose of as hazardous waste through a licensed contractor. [13] |
| Empty Containers | Triple rinse with a suitable solvent. Collect the rinsate as hazardous liquid waste. The empty container may still retain product residue and should be treated as hazardous waste. [13] | Dispose of through a licensed waste disposal contractor. [13] |
By adhering to these scientifically grounded protocols, you are not only ensuring your personal safety but also contributing to a culture of safety and excellence within your organization. The unique chemical nature of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyrazine demands this heightened level of vigilance.
References
-
Synerzine. (n.d.). SAFETY DATA SHEET Pyrazine, 2,6-dimethyl-. Retrieved from [Link]
-
Kishida Chemical Co., Ltd. (2023). Safety Data Sheet 5-Bromo-1-(pyridin-3-ylmethyl)pyrazin-2(1H)-one. Retrieved from [Link]
-
Recovery of Natural Pyrazines and Alcohols from Fusel Oils Using an Innovative Extraction Installation. PMC. Retrieved from [Link]
-
Axxence Aromatic GmbH. (n.d.). NATURAL PYRAZINES MIXTURE No. 24. Retrieved from [Link]
-
Lonza. (n.d.). SAFETY DATA SHEET NuSieve™ 3:1 Agarose. Retrieved from [Link]
-
Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Fluoride Action Network. (2019). The Dark Side of Fluorine. Retrieved from [Link]
-
The Perfumers Apprentice. (2021). SAFETY DATA SHEET Acetyl Pyrazine 5% in PG. Retrieved from [Link]
-
EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (n.d.). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. PMC. Retrieved from [Link]
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CPAChem. (2023). Safety data sheet. Retrieved from [Link]
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Synerzine. (2018). Pyrazine Safety Data Sheet. Retrieved from [Link]
-
Sdfine. (n.d.). pyrrolidine GHS Safety Data Sheet. Retrieved from [Link]
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Advanced Biotech. (2025). Safety Data Sheet Pyrazine Mixture III Natural. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
